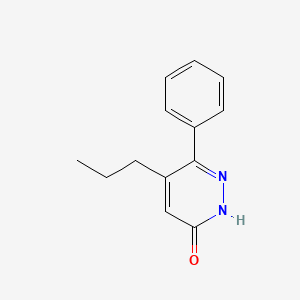![molecular formula C10H17N2O3PS B15215138 o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate CAS No. 34223-87-5](/img/structure/B15215138.png)
o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is an organophosphorus compound widely used as an insecticide and acaricide. It is known for its contact, stomach, and respiratory action, making it effective in controlling a variety of pests in agricultural and household settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-isopropyl-6-methylpyrimidin-4-ol. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more toxic metabolites such as diazoxon.
Hydrolysis: The compound can be hydrolyzed to form 2-isopropyl-6-methyl-4-pyrimidinol and diethyl phosphorothioic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Hydrolysis: Hydrolysis can occur under acidic or basic conditions, often facilitated by enzymes or chemical catalysts
Major Products Formed
Oxidation: Diazoxon
Hydrolysis: 2-isopropyl-6-methyl-4-pyrimidinol and diethyl phosphorothioic acid
Scientific Research Applications
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Investigated for its effects on non-target organisms and its role in environmental contamination.
Medicine: Studied for its potential toxicological effects on human health, including its impact on liver and kidney function
Industry: Widely used in agriculture to control pests on crops, fruits, and vegetables.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual paralysis of the pest .
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with similar mechanisms of action.
Malathion: Known for its use in public health for controlling mosquitoes and other pests.
Parathion: A highly toxic organophosphorus compound used in agriculture.
Uniqueness
O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activity. Its effectiveness in controlling a wide range of pests and its relatively fast degradation rate make it a preferred choice in many agricultural applications .
Properties
CAS No. |
34223-87-5 |
|---|---|
Molecular Formula |
C10H17N2O3PS |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethoxy-hydroxy-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H17N2O3PS/c1-5-14-16(13,17)15-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3,(H,13,17) |
InChI Key |
RWGHFWDEKMEFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(O)OC1=NC(=NC(=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


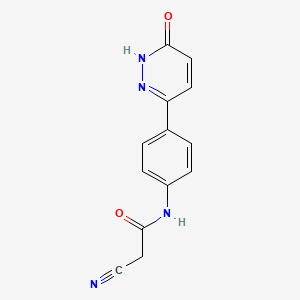
![Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215065.png)
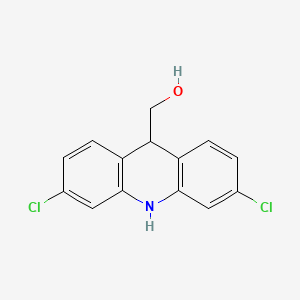
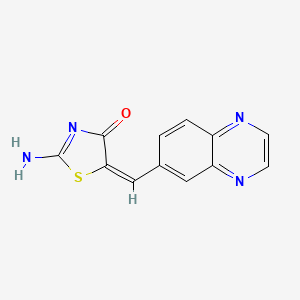
![4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15215088.png)
![2-{[6-(Methanesulfinyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B15215093.png)
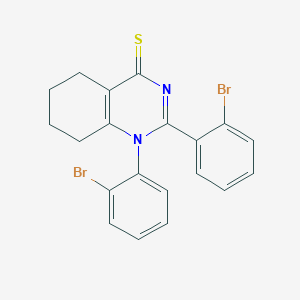
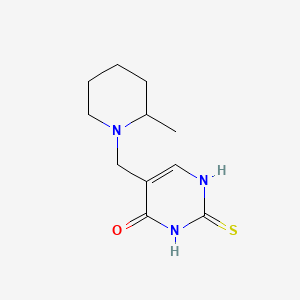

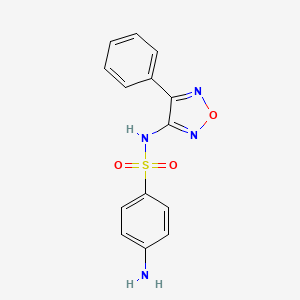
![3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15215127.png)
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
